molecular formula C10H13O4- B14263715 6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate CAS No. 131783-50-1

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate

Cat. No.: B14263715
CAS No.: 131783-50-1
M. Wt: 197.21 g/mol
InChI Key: ARYMVPOQTGLXLV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate is an organic compound featuring a cyclohexene ring substituted with methoxycarbonyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 4-methylcyclohex-2-ene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, the methoxycarbonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcyclohex-2-ene-1-carboxylic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.

    6-(Methoxycarbonyl)-cyclohex-2-ene-1-carboxylate: Similar structure but without the methyl group, which can affect its reactivity and applications.

Uniqueness

6-(Methoxycarbonyl)-4-methylcyclohex-2-ene-1-carboxylate is unique due to the presence of both methoxycarbonyl and carboxylate groups on the cyclohexene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.

Properties

CAS No.

131783-50-1

Molecular Formula

C10H13O4-

Molecular Weight

197.21 g/mol

IUPAC Name

6-methoxycarbonyl-4-methylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-6-3-4-7(9(11)12)8(5-6)10(13)14-2/h3-4,6-8H,5H2,1-2H3,(H,11,12)/p-1

InChI Key

ARYMVPOQTGLXLV-UHFFFAOYSA-M

Canonical SMILES

CC1CC(C(C=C1)C(=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.